

Total Synthesis Protocol for Leustroductin C

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Compound of Interest

Compound Name: *Leustroductin C*

Cat. No.: *B15574867*

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Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the total synthesis of **Leustroductin C**, a member of the phoslactomycin family of natural products. Leustroductins exhibit a range of significant biological activities, including antifungal, antibacterial, and antitumor properties, primarily through the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). This protocol is based on a highly convergent retrosynthetic analysis, adapted from the successful total synthesis of the closely related Leustroductin B. The synthesis is divided into the preparation of three key fragments of similar complexity: a western fragment (the lactone moiety), a central fragment, and an eastern fragment (the functionalized cyclohexane moiety specific to **Leustroductin C**). This modular approach allows for flexibility and efficient assembly of the complex natural product. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathways are provided to enable the successful replication of this synthesis in a research setting.

Introduction

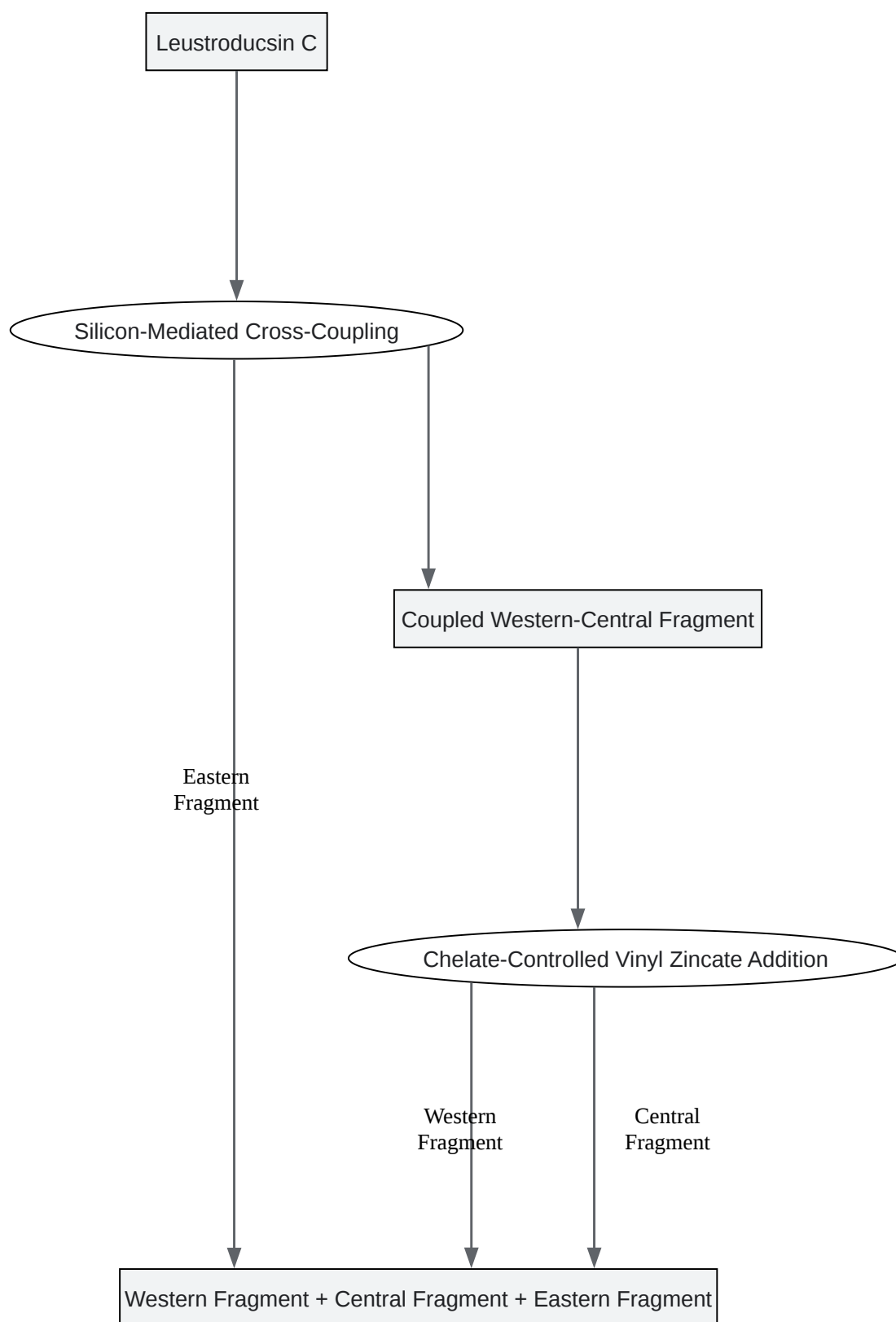
Leustroductins A-C, first isolated from *Streptomyces platensis*, are complex macrolides that have garnered significant attention from the synthetic and medicinal chemistry communities. Their unique molecular architecture, featuring a densely functionalized acyclic chain, a stereochemically rich cyclohexane ring, and a phosphate ester, presents a formidable synthetic

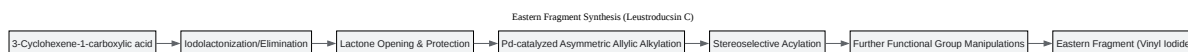
challenge. The biological activity of leustroducsins, particularly their inhibition of PP2A, a crucial enzyme in cellular regulation, underscores their potential as therapeutic lead compounds.

This protocol details a total synthesis of **Leustroducsin C**, leveraging a convergent strategy that has been successfully applied to the synthesis of Leustroducsin B. The key disconnections in the retrosynthetic analysis lead to three fragments of comparable complexity, which are synthesized independently and then coupled in a sequential manner. This approach not only enhances the overall efficiency of the synthesis but also allows for the potential generation of analogues for structure-activity relationship (SAR) studies by modifying the individual fragments.

Retrosynthetic Analysis and Strategy

The total synthesis of **Leustroducsin C** is approached through a convergent strategy, dissecting the molecule into three key fragments: the Western Fragment (lactone), the Central Fragment, and the Eastern Fragment (cyclohexane).





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